Boron trifluoride etherate

Catalog No.
S566628
CAS No.
109-63-7
M.F
C4H10BF3O
M. Wt
141.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boron trifluoride etherate

CAS Number

109-63-7

Product Name

Boron trifluoride etherate

IUPAC Name

ethoxyethane;trifluoroborane

Molecular Formula

C4H10BF3O

Molecular Weight

141.93

InChI

InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3;

SMILES

B(F)(F)F.CCOCC

Boron trifluoride etherate (BF₃·OEt₂) is a widely used Lewis acid catalyst in organic synthesis, valued as a convenient and manageable liquid source of gaseous boron trifluoride (BF₃). Its primary procurement value lies in its role as a versatile catalyst for reactions such as Friedel-Crafts acylations and alkylations, esterifications, and cationic polymerizations. The diethyl ether ligand stabilizes the highly reactive BF₃, transforming it from a toxic gas into a liquid with a boiling point of approximately 126°C, which simplifies handling, storage, and dosing in both laboratory and industrial settings. It is highly soluble in common organic solvents like diethyl ether and dichloromethane but is also moisture-sensitive, reacting with water.

Substituting Boron trifluoride etherate is a critical decision, not a simple replacement. Gaseous BF₃, while the parent compound, presents significant handling and safety challenges due to its high reactivity and toxicity, making the liquid etherate a superior choice for processability. Stronger Lewis acids, such as aluminum chloride (AlCl₃), are often too aggressive, leading to undesired side reactions, rearrangement products in Friedel-Crafts alkylations, and lower selectivity. Conversely, other common Lewis acids like SnCl₄ or TiCl₄ may exhibit lower catalytic efficiency in specific transformations. Alternative BF₃ complexes, such as BF₃·Methanol, possess different reactivity profiles; the methanol complex is often preferred for esterifications where methanol is a reactant, but BF₃·OEt₂ is generally more reactive for reactions requiring stronger Lewis acidity like Friedel-Crafts alkylations. Protic acids like H₂SO₄ can be effective for some reactions, but BF₃·OEt₂ often provides superior yields and cleaner reactions under milder, anhydrous conditions.

Superior Processability: A Liquid Alternative to a Hazardous Gas

The primary procurement driver for Boron trifluoride etherate is its physical form, which provides a significant processability and safety advantage over its parent compound, gaseous BF₃. BF₃ is a toxic gas with a boiling point of -100.3°C, requiring specialized cryogenic and high-pressure equipment for handling. In contrast, BF₃·OEt₂ is a liquid with a boiling point of 126-129°C and a vapor pressure of only 4.2 mm Hg at 20°C, allowing for simple, accurate dosing via standard laboratory techniques like syringes or addition funnels under an inert atmosphere. This complexation effectively tames the hazardous gas into a manageable reagent without sacrificing its essential Lewis acidic activity.

Evidence DimensionPhysical State & Handling Properties
Target Compound DataLiquid (Boiling Point: 126-129°C)
Comparator Or BaselineGaseous Boron Trifluoride (BF₃): Gas (Boiling Point: -100.3°C)
Quantified DifferenceEnables standard liquid handling vs. specialized gas handling equipment.
ConditionsStandard laboratory temperature and pressure.

This eliminates the need for specialized gas handling equipment, significantly improving safety, simplifying reaction setup, and enabling precise stoichiometric control in both lab and industrial settings.

Enhanced Selectivity in Peptide Chemistry: Configuration Retention vs. Strong Protic Acids

In sensitive applications like peptide sequencing, maintaining the stereochemical integrity of amino acids is critical. When used for the cyclization/cleavage step in Edman sequencing, BF₃·OEt₂ demonstrates superior performance in retaining the original configuration compared to trifluoroacetic acid (TFA). In a study, a peptide labeled with a fluorogenic Edman reagent underwent cleavage with 1% BF₃·OEt₂, resulting in only 3% racemization for L-Leucine and 6% for D-Proline. In stark contrast, the same reaction performed with TFA led to extensive racemization of 31% for L-Leucine and 48% for D-Proline.

Evidence DimensionRacemization of Amino Acid Residue (%)
Target Compound DataL-Leu: 3%; D-Pro: 6%
Comparator Or BaselineTrifluoroacetic Acid (TFA): L-Leu: 31%; D-Pro: 48%
Quantified DifferenceUp to 10-fold reduction in racemization for L-Leu and 8-fold for D-Pro.
ConditionsCyclization/cleavage step in Edman sequencing of a labeled dipeptide at 50°C for 5 min.

For any synthesis or analysis where chiral purity is non-negotiable, BF₃·OEt₂ provides a milder, more selective alternative to strong protic acids, preventing loss of valuable stereochemical information or product integrity.

Catalytic Advantage: Higher Reactivity Profile Than Other BF₃ Complexes in Key C-C Bond Formations

The choice of ligand complexed to BF₃ directly impacts its effective Lewis acidity and catalytic activity. Diethyl ether is a weaker Lewis base than ligands like methanol or THF, resulting in a higher equilibrium concentration of 'free' BF₃ in solution. This translates to higher reactivity for BF₃·OEt₂ in reactions requiring strong Lewis acidity. For example, in Friedel-Crafts alkylations, BF₃·OEt₂ is generally the preferred catalyst over BF₃·Methanol, providing higher yields in shorter reaction times due to more efficient carbocation generation. While BF₃·Methanol excels in esterifications where methanol is a reactant, BF₃·OEt₂'s higher stability and reactivity make it a more robust choice for a broader range of C-C bond-forming reactions and epoxide ring-openings.

Evidence DimensionRelative Lewis Acidity & Catalytic Activity
Target Compound DataHigher effective Lewis acidity due to weaker ether coordination.
Comparator Or BaselineBF₃·Methanol Complex: Lower effective Lewis acidity due to stronger methanol coordination.
Quantified DifferenceQualitatively described as more reactive and preferred for Friedel-Crafts alkylations, leading to higher yields and shorter reaction times.
ConditionsGeneral Friedel-Crafts alkylation and epoxide ring-opening reactions.

This positions BF₃·OEt₂ as the go-to choice for reactions demanding high catalytic activity, allowing for faster conversions and potentially lower catalyst loading compared to other BF₃ complexes.

Process Tolerance: Enables Controlled Polymerization in the Presence of Water

Many Lewis acids are deactivated by protic impurities like water. However, BF₃·OEt₂ exhibits notable tolerance, enabling controlled cationic polymerization even in aqueous systems where other catalysts would fail. A study on the polymerization of p-hydroxystyrene (pHS) demonstrated that BF₃·OEt₂ successfully initiated living polymerization in the presence of a large amount of water. The polymerization proceeded with the number-average molecular weight (Mn) increasing in direct proportion to monomer conversion, yielding polymers with relatively narrow molecular weight distributions (Mw/Mn < 1.4). This unique stability and tolerance to hydroxy groups allows for the direct polymerization of unprotected functional monomers, simplifying synthesis routes.

Evidence DimensionCatalyst Activity in Aqueous Conditions
Target Compound DataEffective for living cationic polymerization of p-hydroxystyrene even with water concentrations equal to monomer concentrations.
Comparator Or BaselineOther boron halides (e.g., BCl₃) and many other Lewis acids that readily react with or are deactivated by water.
Quantified DifferenceMaintains controlled polymerization (Mw/Mn < 1.4) in aqueous media, a condition under which many other Lewis acids are ineffective.
ConditionsCationic polymerization of p-hydroxystyrene in aqueous acetonitrile (CH₃CN).

This robustness allows for wider substrate scope and less stringent reaction conditions, reducing the need for exhaustive drying of solvents and reagents and enabling polymerization of monomers with unprotected protic groups.

General-Purpose Lewis Acid Catalyst for Bench and Pilot-Scale Synthesis

Due to its liquid form and ease of handling compared to gaseous BF₃, BF₃·OEt₂ is the right choice for routine laboratory and pilot-plant operations requiring a moderately strong Lewis acid. It simplifies reaction setup, allows for precise dosing, and improves overall process safety.

Stereoselective Synthesis and Analysis of Chiral Molecules

For multi-step syntheses or analytical procedures involving chiral centers, such as in pharmaceutical development or natural product synthesis, BF₃·OEt₂ is a superior choice over aggressive protic acids like TFA. Its ability to promote reactions like cyclization and cleavage while minimizing racemization preserves critical stereochemical information.

Initiation of Cationic Polymerization for Functional Polymers

When initiating cationic polymerization of monomers containing protic functional groups (e.g., hydroxyls), BF₃·OEt₂ is the indicated catalyst. Its tolerance for water and other protic species allows for the direct polymerization of unprotected monomers, which can streamline synthetic pathways and avoid additional protection/deprotection steps.

High-Yield Friedel-Crafts Reactions Requiring Strong, but Controlled, Catalysis

In Friedel-Crafts alkylation and acylation reactions where stronger Lewis acids like AlCl₃ may cause unwanted side reactions or rearrangements, BF₃·OEt₂ provides the necessary catalytic power with greater control. Its higher effective acidity compared to other BF₃ complexes like BF₃·Methanol ensures efficient reaction progress.

Wikipedia

Boron trifluoride-diethyl etherate

Dates

Last modified: 08-15-2023

A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate

Ndze Denis Jumbam, Yamkela Maganga, Wayiza Masamba, Nomthandazo I Mbunye, Esethu Mgoqi, Sphumusa Mtwa
PMID: 31623100   DOI: 10.3390/molecules24203720

Abstract

The ethylation of aryl alcohols by an ethyl moiety of boron trifluoride etherate is described. The reaction proceeded cleanly and afforded good yields of the corresponding aryl ethyl ethers. It tolerated the presence of functional groups such as aryl, alkyl, halogens, nitro, nitrile, and amino. However, the presence of amino or nitro groups ortho to a hydroxyl group of an aryl compound drastically reduced the yields of the anticipated products due to the chelation of the aforementioned functional groups with boron trifluoride etherate. A nitrogen atom in the aromatic ring system, as exemplified by hydroxypyridine and 8-hydroxyquinoline, completely inhibited the reaction. Resorcinol, hydroquinone, and aryl alcohols with aldehyde functions decomposed under the reaction conditions.


Sol-gel 3-glycidoxypropyltriethoxysilane finishing on different fabrics: The role of precursor concentration and catalyst on the textile performances and cytotoxic activity

M R Plutino, C Colleoni, I Donelli, G Freddi, E Guido, O Maschi, A Mezzi, G Rosace
PMID: 28756317   DOI: 10.1016/j.jcis.2017.07.048

Abstract

In this paper, the influence of 3-glycidoxypropyltriethoxysilane (GPTES) based organic-inorganic coatings on the properties of treated textile fabrics was studied. All experimental results were deeply analyzed and thereafter correlated with the employed silica precursor concentration and with the presence of the BF
OEt
(Boron trifluoride diethyl etherate), used as epoxy ring opening catalyst. SEM analysis, FT-IR spectroscopy, X-ray Photoelectron Spectroscopy (XPS), thermogravimetric analysis (TGA) and washing fastness tests of the sol-gel treated cotton fabric samples were firstly exploited in order to characterize the morphological and structural features of the achieved coatings. Finally, the influence of the resulting nanohybrid coatings was explored in terms of abrasion resistance, tensile strength and elongation properties of treated cotton, polyester and silk fabrics. The catalyst amounts seem to strongly improve the formation of coatings, but still they do not influence the wear resistance of treated textile fabrics to the same extent. Indeed, it was found that increasing catalyst/GPTES ratio leads to a more cross linked inorganic 3D-network. GPTES itself was not found to affect the bulk properties of the selected textile and the resulting coatings were not so rigid to hardly modify the mechanical properties of the treated samples. Finally, it is worth mentioning that in all case the obtained 3-glycidoxypropyltriethoxysilane-based chemical finishing have shown no cytotoxic effects on human skin cells.


BF3·Et2O-promoted cleavage of the Csp-Csp2 bond of 2-propynolphenols/anilines: route to C2-alkenylated benzoxazoles and benzimidazoles

Xian-Rong Song, Yi-Feng Qiu, Bo Song, Xin-Hua Hao, Ya-Ping Han, Pin Gao, Xue-Yuan Liu, Yong-Min Liang
PMID: 25611545   DOI: 10.1021/jo502761x

Abstract

A novel BF3·Et2O-promoted tandem reaction of easily prepared 2-propynolphenols/anilines and trimethylsilyl azide is developed to give C2-alkenylated benzoxazoles and benzimidazoles in moderate to good yields. Most reactions could be accomplished in 30 min at room temperature. This tandem process involves a Csp-Csp2 bond cleavage and a C-N bond formation. Moreover, both tertiary and secondary propargylic alcohols with diverse functional groups were tolerated under the mild conditions.


Synthesis of clickable amphiphilic polysaccharides as nanoscopic assemblies

Liye Fu, Lingyao Li, Jun Wang, Kyle Knickelbein, Lin Zhang, Ian Milligan, Yi Xu, Kylie O'Hara, Lindsay Bitterman, Wenjun Du
PMID: 25204678   DOI: 10.1039/c4cc06343k

Abstract

The synthesis of clickable polysaccharides was achieved by using alkynylated 1,6-anhydro glucopyranose as a monomer and BF3·OEt2 as an effective catalyst. Subsequent click conjugation with polyethylene glycol (PEG) afforded PEG-grafted polysaccharides in nearly quantitative efficiency.


Preparation and application of magnetic superhydrophobic polydivinylbenzene nanofibers for oil adsorption in wastewater

Xiaobiao Zhu, Ye Tian, Feifei Li, Yapeng Liu, Xiaohui Wang, Xiang Hu
PMID: 29858992   DOI: 10.1007/s11356-018-2385-4

Abstract

Superhydrophobic materials have an excellent performance in oil adsorption. In this study, a novel magnetic polydivinylbenzene (PDVB) nanofiber was synthesized by the method of cation polymerization to adsorb oil from water. The magnetic PDVB was hollow nanofiber with Fe
O
nanoparticles embedded in its structure. The synthesis condition was optimized that the ratio of divinylbenzene (DVB) to boron fluoride ethyl ether (BFEE) was 10:1 (v/v), and the Fe
O
dosage was 0.175 g/g of DVB. The material showed an excellent oil adsorption performance in wastewater, and the oil concentration could be reduced from 2000 to 92.2 mg/L within 5 min. The magnetic PDVB had relatively high adsorption capacity (12 g/g) for oil, which could be attributed to its super hydrophobicity and one-dimensional nanostructure with high crosslinking degree. The isotherm study indicated that the magnetic PDVB adsorbed oil was an asymmetric or multilayer adsorption process. The material could be regenerated by simple squeeze and maintain its adsorption capacity after it has been used for 10 recycles. In real coking wastewater, the magnetic PDVB kept a good oil adsorption performance without the interference of various pollutants, indicating a wide prospect in practical use.


Stereoselective Synthesis of Hexahydro-1H-spiro[isoquinoline-4,4'-pyran] Scaffolds through an Intramolecular Prins Cascade Process

B V Subba Reddy, Durgaprasad Medaboina, B Sridhar
PMID: 25415448   DOI: 10.1021/jo5023926

Abstract

A novel tandem cyclization strategy has been developed for the synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives through the condensation of 3-((benzylamino)methyl)but-3-en-1-ol with aldehydes using BF3·OEt2. The reaction proceeds in a highly stereoselective manner, leading to a single diastereoisomer. This approach is a simple and efficient alternative for the synthesis of pharmacologically important spiroisoquinoline scaffolds.


Synthesis and spectroscopic properties of some new difluoroboron bis-β-diketonate derivatives

Yan Pi, Dun-Jia Wang, Hua Liu, Yan-Jun Hu, Xian-Hong Wei, Jing Zheng
PMID: 24835728   DOI: 10.1016/j.saa.2014.04.078

Abstract

Six new bis-β-diketones (RCOCH2CO-C7H7N-COCH2COR) were synthesized from 3,5-diacetyl-2,6-dimethylpyridine via Claisen condensation with the corresponding esters, and then reacted with boron trifluoride etherate to afford difluoroboron bis-β-diketonate derivatives. Their spectroscopic properties were investigated by UV-vis, FTIR, (1)H NMR and fluorescence spectroscopic techniques. It was found that these boron complexes exhibited violet or blue fluorescence emission at 422-445nm and possessed high extinction coefficients. The results indicate that the extending π-conjugation can increase the fluorescence intensity and quantum yield for these boron complexes. Especially, the compound 2b displayed the stronger fluorescence intensity and the highest fluorescence quantum yield (Φu=0.94) in these boron compounds. However, compounds 2c and 2d had the lower fluorescence intensity and quantum yield as a result of the heavy atom effect of the chlorine atom in the molecules.


An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms

Xianhu Wei, Yanxia Ma, Qingping Wu, Jumei Zhang, Zhihe Cai, Mianfei Lu
PMID: 26690097   DOI: 10.3390/molecules201219789

Abstract

An improved Helferich method is presented. It involves the glycosylation of 4-methyl-umbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions, followed by deprotection to give fluorogenic 4-methylumbelliferyl glycoside substrates. Due to the use of base, the glycosylation reaction proceeds more easily, is uncommonly α- or β-stereoselective, and affords the corresponding products in moderate to excellent yields (51%-94%) under appropriate conditions.


Boron trifluoride etherate functioning as a fluorine source in an iodosobenzene-mediated intramolecular aminofluorination of homoallylic amines

Jian Cui, Qun Jia, Ruo-Zhu Feng, Shan-Shan Liu, Tian He, Chi Zhang
PMID: 24571373   DOI: 10.1021/ol500238k

Abstract

A widely used Lewis acid BF3·Et2O was shown to be capable of acting as an efficient fluorinating agent in an intramolecular aminofluorination reaction of homoallylic amines to provide 3-fluoropyrrolidines mediated by a commercially available hypervalent iodine(III) reagent PhIO at room temperature. A mechanism involving a carbocation intermediate was proposed on the basis of several experimental evidence.


Direct arylation of oligonaphthalenes using PIFA/BF3·Et2O: from double arylation to larger oligoarene products

Wusheng Guo, Enrico Faggi, Rosa M Sebastián, Adelina Vallribera, Roser Pleixats, Alexandr Shafir
PMID: 23859634   DOI: 10.1021/jo401001k

Abstract

Direct dehydrogenative coupling between the linear ter- and quaternaphthalenes and substituted benzenes was achieved under the Kita conditions using the hypervalent PIFA/BF3 reagent. Products resulting from either the double arylation of the naphthalenic substrate or the formal dimerizative arylation have been prepared. For example, in the latter mode, ternaphthalene was converted into a series of linear octiarenes (counting the capping Ar). The process represents an alternative to the cross-coupling methodologies employed in related syntheses and proceeds via a selective functionalization of six relatively inert aromatic CH bonds.


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